VPC-18005 belongs to a class of compounds known as ERG antagonists. These compounds are designed to interfere with the binding of ERG to DNA, thereby disrupting its transcriptional activity. The compound is classified as an antineoplastic agent due to its potential application in cancer therapy, particularly for metastatic castration-resistant prostate cancer.
The synthesis of VPC-18005 involves several key steps that utilize organic synthesis techniques. The compound comprises a hydrophobic isopropyl benzyl group linked via an azo moiety to a negatively charged 5′ carboxyl 4-thiazolidanone group. The synthesis process typically begins with the formation of the azo linkage between the two functional groups, followed by purification steps such as recrystallization or chromatography to isolate the final product.
The synthetic route may include:
The molecular structure of VPC-18005 reveals a complex arrangement conducive to its function as an ERG antagonist. The compound's structure can be depicted as follows:
The predicted binding mode within the ERG-ETS domain suggests interactions such as salt bridges and hydrogen bonds with key amino acid residues, including Lys357, Leu313, Trp351, and Tyr372, which are critical for its inhibitory activity .
VPC-18005 has been shown to engage in specific chemical interactions that disrupt protein-DNA complexes. Notably, electrophoretic mobility shift assays have demonstrated that VPC-18005 can effectively inhibit the formation of ERG-DNA complexes, thereby blocking downstream gene expression associated with tumor progression .
The interaction mechanism involves:
The mechanism by which VPC-18005 exerts its therapeutic effects primarily involves blocking the transcriptional activity of ERG. By binding to the ERG-ETS domain, VPC-18005 prevents ERG from interacting with its DNA target sites, leading to decreased expression of genes involved in cell proliferation and survival.
Key aspects include:
VPC-18005 exhibits distinct physical and chemical properties that contribute to its biological activity:
These properties facilitate its use in laboratory settings for further research into its efficacy against prostate cancer.
VPC-18005 is primarily investigated for its potential applications in cancer therapy. Its ability to inhibit ERG transcriptional activity positions it as a candidate for treating prostate cancers characterized by ERG overexpression. Current research focuses on:
The TMPRSS2-ERG gene fusion represents the most prevalent molecular alteration in prostate cancer, occurring in approximately 50% of localized tumors in Western populations [3] [8]. This somatic rearrangement juxtaposes the androgen-responsive promoter of TMPRSS2 (Transmembrane Protease, Serine 2) with the protein-coding exons of ERG (ETS-Related Gene), leading to androgen-driven overexpression of oncogenic ERG transcription factors [3] [10]. The fusion arises through either interstitial deletion (60-70% of cases) or chromosomal translocation (30-40%), with deletion variants associated with more aggressive disease phenotypes, including higher tumor stage and metastatic potential [3] [10].
Table 1: Global Prevalence of TMPRSS2-ERG Fusion in Prostate Cancer
Population | Prevalence (%) | Detection Method | Clinical Association |
---|---|---|---|
European Descent | 49% | IHC/FISH | Higher in localized disease |
African Descent | 25% | IHC | Associated with higher Gleason scores |
Asian Descent | 27% | PCR/FISH | Lower frequency overall |
West African | 18% | IHC | Negative correlation with Gleason score |
Ethnic disparities in fusion prevalence are significant, with meta-analyses revealing highest frequencies in men of European descent (49%), followed by Asian (27%), and African (25%) populations [6] [10]. In Ghanaian prostate cancer patients, ERG positivity by immunohistochemistry was observed in only 18% of cases, suggesting alternative oncogenic drivers may dominate in African populations [6]. The fusion’s high prevalence establishes it as a critical biomarker and therapeutic target for precision oncology approaches in molecularly defined prostate cancer subsets.
ERG functions as a master transcriptional regulator that reprograms prostate epithelial cells through multiple oncogenic mechanisms:
In vivo evidence from zebrafish xenograft models confirms that ERG-overexpressing prostate cancer cells exhibit enhanced metastatic dissemination to distant sites, particularly bone and visceral organs [5] [9]. This metastatic phenotype establishes ERG as a critical driver of lethal prostate cancer progression.
Transcription factors like ERG have historically been considered "undruggable" due to:
Prior attempts to target ERG indirectly (e.g., via upstream signaling) showed limited efficacy due to compensatory pathways [2]. The discovery of VPC-18005 represents a breakthrough in directly inhibiting ERG-DNA interactions through structure-based drug design, overcoming these historical barriers [5] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7